molecular formula C8H11N3O B13135023 6-Methoxy-2-methylnicotinimidamide

6-Methoxy-2-methylnicotinimidamide

Cat. No.: B13135023
M. Wt: 165.19 g/mol
InChI Key: FZJGUORXJWMYIB-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylnicotinimidamide is a chemical compound with a unique structure that includes a methoxy group and a methyl group attached to a nicotinimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylnicotinimidamide typically involves the reaction of 6-methylnicotinic acid with an alcohol solvent under acidic conditions to form 6-methylnicotinic acid ester. This ester is then reacted with N-methylpyrrolidone and an inorganic base at elevated temperatures to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves maintaining precise reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-methylnicotinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylnicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-2-methylnicotinimidamide is unique due to its specific structure, which includes both a methoxy and a methyl group attached to a nicotinimidamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

6-methoxy-2-methylpyridine-3-carboximidamide

InChI

InChI=1S/C8H11N3O/c1-5-6(8(9)10)3-4-7(11-5)12-2/h3-4H,1-2H3,(H3,9,10)

InChI Key

FZJGUORXJWMYIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)C(=N)N

Origin of Product

United States

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